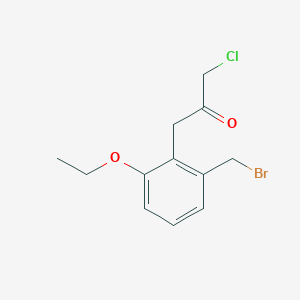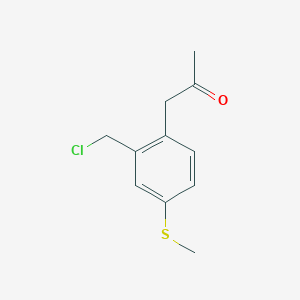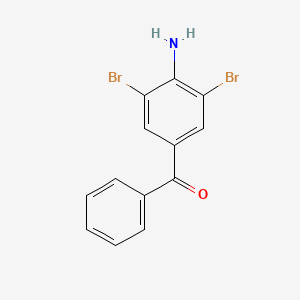
(4-Amino-3,5-dibromophenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3,5-dibromophenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H9Br2NO It is a derivative of benzophenone, where the phenyl groups are substituted with amino and bromine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dibromophenyl)(phenyl)methanone typically involves the bromination of 4-aminobenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3,5-dibromophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Debrominated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
(4-Amino-3,5-dibromophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Amino-3,5-dibromophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-3-methylphenyl)(phenyl)methanone: Similar structure but with a methyl group instead of bromine atoms.
(4-Amino-3,5-dichlorophenyl)(phenyl)methanone: Chlorine atoms instead of bromine atoms.
(4-Amino-3,5-difluorophenyl)(phenyl)methanone: Fluorine atoms instead of bromine atoms.
Uniqueness
(4-Amino-3,5-dibromophenyl)(phenyl)methanone is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific binding interactions. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
26733-18-6 |
|---|---|
Formule moléculaire |
C13H9Br2NO |
Poids moléculaire |
355.02 g/mol |
Nom IUPAC |
(4-amino-3,5-dibromophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9Br2NO/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H,16H2 |
Clé InChI |
ROOYXYKMLWEXIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


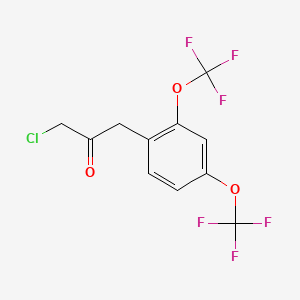

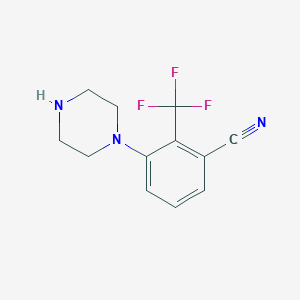
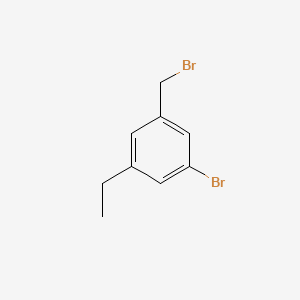


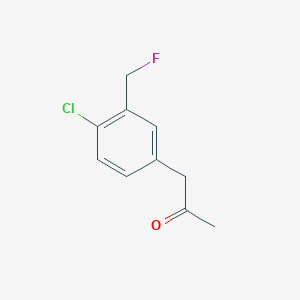
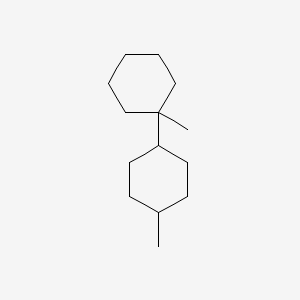
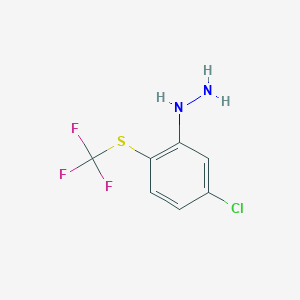

![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
